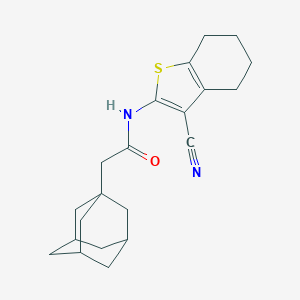
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a synthetic organic compound that features an adamantyl group and a benzothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the adamantyl acetamide: This can be achieved by reacting 1-adamantylamine with acetic anhydride.
Synthesis of the benzothienyl intermediate: This involves the formation of the benzothienyl ring, which can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling reaction: The final step involves coupling the adamantyl acetamide with the benzothienyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or benzothienyl moieties.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at positions on the benzothienyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Medicine
Industry
Polymers: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The adamantyl group is known for its ability to enhance the lipophilicity and stability of compounds, potentially improving their pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: can be compared with other adamantyl-containing compounds or benzothienyl derivatives.
Uniqueness
- The combination of the adamantyl and benzothienyl groups in a single molecule is unique and may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C21H26N2OS |
|---|---|
Molecular Weight |
354.5g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C21H26N2OS/c22-12-17-16-3-1-2-4-18(16)25-20(17)23-19(24)11-21-8-13-5-14(9-21)7-15(6-13)10-21/h13-15H,1-11H2,(H,23,24) |
InChI Key |
UHFFNLHYBMYKFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B452991.png)
![2-Amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B452992.png)
![Ethyl 6-methyl-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452994.png)
![2-Amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B452996.png)
![Ethyl 4-ethyl-5-methyl-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B452997.png)
![Methyl 4-(4-cyclohexylphenyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453000.png)
![Ethyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B453001.png)
![Propyl 4-(4-methylphenyl)-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453002.png)
![(6-Bromo-2-phenylquinolin-4-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B453004.png)
![Ethyl 4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453007.png)
![Ethyl 4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453008.png)
![Ethyl 4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453009.png)
![Methyl 4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453011.png)
![Ethyl 4,5-dimethyl-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453012.png)
